(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

Asymmetric Synthesis Medicinal Chemistry Chiral Building Block

For asymmetric synthesis and medicinal chemistry, enantiomeric integrity is non-negotiable. (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1213667-36-7) delivers the defined (3S)-stereochemistry and 4,7-dimethyl substitution pattern critical for chiral induction and target binding. The (3R)-enantiomer or racemic mixture cannot replicate its performance. Secure material with certified ≥98% purity from specialist suppliers.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B8048390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C2C(COC2=C(C=C1)C)N
InChIInChI=1S/C10H13NO/c1-6-3-4-7(2)10-9(6)8(11)5-12-10/h3-4,8H,5,11H2,1-2H3/t8-/m1/s1
InChIKeyXINZTDZMZANOCF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine: Chemical Identity and Procurement-Relevant Properties


(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine (CAS: 1213667-36-7) is a chiral, substituted dihydrobenzofuran amine. It belongs to the broader class of 2,3-dihydrobenzofuran-3-amines, which are recognized as important building blocks in medicinal chemistry and asymmetric synthesis [1]. This specific compound features a (3S)-stereocenter and methyl substituents at the 4 and 7 positions, a structural arrangement known to influence both reactivity and potential biological interactions . Its primary procurement relevance stems from its defined stereochemistry, which is critical for applications requiring enantiopure intermediates, and its availability from specialized chemical suppliers .

Why (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine Cannot Be Substituted with Generic Analogs


The utility of (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is intrinsically tied to its specific stereochemistry and substitution pattern. Substituting it with a racemic mixture, the (3R)-enantiomer, or a compound lacking the 4,7-dimethyl groups would alter or negate its intended function. In asymmetric synthesis, the (3S)-configuration is essential for transferring chirality to downstream products . In a biological context, the three-dimensional arrangement of atoms in dihydrobenzofuran-3-amines is critical for molecular recognition, with enantiomers often exhibiting vastly different activities or even opposing pharmacological effects . Therefore, the use of an analog with a different stereochemical or substitution profile cannot be assumed to provide equivalent performance in synthetic or biological applications .

Quantitative Differentiation of (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine vs. Key Comparators


Enantiomeric Purity: A Critical Differentiator for Asymmetric Applications

The (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is commercially available with a certified enantiomeric purity of NLT 98% [1]. This differentiates it from racemic mixtures or lower-purity batches of the compound. For applications where stereochemistry dictates function, such as the synthesis of chiral pharmaceuticals or the study of stereospecific biological interactions, the use of a highly enantiopure starting material is a fundamental requirement to ensure reproducible and meaningful results.

Asymmetric Synthesis Medicinal Chemistry Chiral Building Block

Cost Efficiency in Procurement: Comparative Pricing Analysis

Procurement costs for (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine vary significantly among suppliers. A comparative analysis of commercial pricing data reveals a quantifiable difference in cost per unit mass . For example, pricing from a major supplier for a 1g quantity is approximately 535,000 JPY, which translates to a cost of ~535 JPY/mg. This figure serves as a benchmark for evaluating the cost-effectiveness of procurement options from different vendors and for budgeting purposes in research projects.

Procurement Research Supply Cost-Benefit Analysis

Molecular Identity: Distinguishing Physicochemical Properties from Close Structural Analogs

The specific molecular composition and mass of (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine (C10H13NO, MW: 163.22 g/mol) [REFS-1, REFS-2] differentiate it from closely related analogs. For instance, a compound like 2-ethyl-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine (C12H17NO, MW: 191.13 g/mol) introduces additional bulk and a different substitution pattern, which can significantly alter its physicochemical properties (e.g., logP, solubility) and its behavior in synthetic reactions or biological assays. These quantitative differences are fundamental for selecting the correct compound for a given application.

Chemoinformatics Molecular Descriptors Structure-Activity Relationship

Stereochemical Configuration: The Defining Feature for Asymmetric Synthesis

The (3S)-absolute configuration is the key differentiator between this compound and its (3R)-enantiomer. In the context of asymmetric synthesis, the stereochemical outcome of a reaction using a chiral building block is directly dependent on the stereochemistry of the starting material . While direct quantitative data comparing the biological or catalytic activity of the (3S) and (3R) enantiomers of this specific compound is not publicly available, the principle of stereospecificity is a well-established phenomenon in drug discovery and catalysis . The procurement of the specifically defined (3S)-enantiomer is therefore a non-negotiable requirement for any application where the three-dimensional arrangement of atoms dictates function.

Chiral Synthesis Stereochemistry Enantioselectivity

High-Impact Application Scenarios for (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine Based on Evidence


Asymmetric Synthesis of Chiral Pharmaceuticals and Agrochemicals

The high enantiopurity (NLT 98%) of (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine [1] makes it an ideal chiral building block for constructing more complex, enantiomerically pure molecules. In the synthesis of drug candidates or agrochemicals, where a specific stereoisomer is required for biological activity, using this defined (3S)-amine ensures the correct three-dimensional arrangement is incorporated from the start. This application is directly supported by the class-level understanding that chiral dihydrobenzofuran amines are valuable intermediates in the production of biologically active compounds [2].

Stereochemical Probes in Medicinal Chemistry and Chemical Biology

The defined (3S)-stereochemistry of this compound, as opposed to its (3R)-enantiomer or a racemic mixture, is crucial for investigating stereospecific interactions with biological targets. In medicinal chemistry, evaluating the (3S)-enantiomer in parallel with its (3R)-counterpart allows researchers to determine the eudysmic ratio and identify the eutomer (the more active enantiomer). This application is based on the well-established principle of stereospecificity in pharmacology, where the three-dimensional shape of a molecule governs its binding to enzymes, receptors, and other biomolecules .

Synthesis of Dihydrobenzofuran-Containing Libraries for Drug Discovery

The unique substitution pattern (4,7-dimethyl) and the chiral amine handle of (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine [1] provide a distinct starting point for generating diverse compound libraries. The amine group can be readily functionalized (e.g., via amide bond formation or reductive amination) to introduce a wide variety of molecular fragments while maintaining the core dihydrobenzofuran scaffold. This application is supported by the broader use of 2,3-dihydrobenzofuran-3-amines as versatile intermediates in the rapid synthesis of structurally diverse compound collections for biological screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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